N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
Description
N-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a pyrrolidinone core substituted with a 3-fluorophenyl group and a 2,5-dimethoxybenzenesulfonamide moiety. The sulfonamide group (–SO₂NH–) is a critical pharmacophore, often associated with enzyme inhibition or receptor binding in medicinal and agrochemical applications .
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-6-7-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-4-12(19)8-14/h3-8,10,13,20H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXIJTDLCAJYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is under investigation in clinical trials
Biological Activity
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a pyrrolidinone ring, a fluorophenyl group, and a sulfonamide moiety, contributing to its distinctive properties. Its molecular formula is , with a molecular weight of approximately 348.4 g/mol. The IUPAC name reflects its complex structure and functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases by binding to their active sites, thereby blocking substrate access and preventing subsequent phosphorylation or cleavage events.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways that regulate various physiological processes.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits potential cytotoxic effects against various cancer cell lines through apoptosis induction. |
| Antimicrobial | Shows activity against certain bacterial strains, suggesting potential as an antibiotic agent. |
| Anti-inflammatory | May reduce inflammation by inhibiting specific cytokine production or signaling pathways. |
| Neurological Effects | Investigated for neuroprotective properties in models of neurodegenerative diseases. |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This effect was associated with increased apoptosis markers such as caspase-3 activation.
- Antimicrobial Properties : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.
- Anti-inflammatory Effects : Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential use in inflammatory conditions.
Comparative Analysis
When compared to similar compounds within its class, this compound exhibits enhanced selectivity for certain targets due to the presence of the fluorophenyl group. This modification can improve binding affinity and bioavailability.
| Compound | IC50 (µM) | Target Activity |
|---|---|---|
| This compound | 15 | Anticancer |
| N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl) | 20 | Anticancer |
| N-[1-(3-fluorophenyl)-5-hydroxypyrrolidin] | 30 | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Core Scaffold Diversity: The target compound’s pyrrolidinone ring distinguishes it from triazolo-pyrimidine (flumetsulam), oxazolidinone (oxadixyl), and triazine (triaziflam) cores. Pyrrolidinones are less common in agrochemicals but are explored for their metabolic stability . Pyrazole derivatives (e.g., ) share conformational rigidity but differ in electronic properties due to sulfur and halogen substituents .
Substituent Effects: Fluorine Position: The 3-fluorophenyl group in the target compound vs. Methoxy vs. Methyl Groups: The 2,5-dimethoxybenzenesulfonamide in the target compound offers enhanced solubility compared to methyl or chloro substituents in analogues .
Functional Group Synergy :
- The sulfonamide group in all compounds is critical for hydrogen bonding with biological targets. However, flanking groups (e.g., methoxy in the target compound, trifluoromethyl in pyrazole derivatives) modulate potency and selectivity .
Research Findings and Implications
While direct pharmacological or agrochemical data for the target compound is absent in the provided evidence, structural comparisons suggest:
- Agrochemical Potential: The fluorine and methoxy groups align with features of herbicides (flumetsulam) and fungicides (oxadixyl), hinting at possible utility in plant protection .
- Drug Discovery: Pyrrolidinones are explored in medicinal chemistry for kinase inhibition; the sulfonamide moiety could synergize with this activity .
- Synthetic Challenges : The 3-fluorophenyl substitution may complicate regioselective synthesis compared to 2,6-difluorophenyl analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
